5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzodiazole core, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often involving the reaction of a diamine with a sulfonium salt.
Attachment of the Sulfonyl Group: The sulfonyl group is typically introduced through sulfonation reactions, using reagents such as sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzodiazole core.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings and the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **5-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
- **5-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Uniqueness
The uniqueness of 5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C19H21ClN4O3S |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C19H21ClN4O3S/c1-21-17-7-6-16(13-18(17)22(2)19(21)25)28(26,27)24-10-8-23(9-11-24)15-5-3-4-14(20)12-15/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
DVWVQJVHYFHQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)N(C1=O)C |
Origin of Product |
United States |
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